

# Application Notes and Protocols: Labeling CCZ01048 with Gallium-68 for PET Imaging

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## Compound of Interest

Compound Name: CCZ01048

Cat. No.: B12417215

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## Introduction

**CCZ01048** is a promising peptide-based radiopharmaceutical precursor for the sensitive and specific imaging of melanoma. It is an analog of  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH) that targets the melanocortin 1 receptor (MC1R), which is overexpressed in the majority of melanoma cells.<sup>[1][2]</sup> When labeled with the positron-emitting radionuclide Gallium-68 ( $^{68}\text{Ga}$ ), [ $^{68}\text{Ga}$ ]Ga-**CCZ01048** can be used for non-invasive in vivo imaging of tumor localization and staging using Positron Emission Tomography (PET). This document provides detailed protocols for the radiolabeling of **CCZ01048** with  $^{68}\text{Ga}$ , quality control procedures, and an overview of the targeted signaling pathway.

## Quantitative Data Summary

The following tables summarize the key quantitative data for [ $^{68}\text{Ga}$ ]Ga-**CCZ01048** from preclinical and clinical studies.

Table 1: Radiochemical and Physicochemical Properties of [ $^{68}\text{Ga}$ ]Ga-**CCZ01048**

Parameter	Value	Reference
Radiochemical Purity	> 99%	[3][4]
Specific Activity	> 236.8 MBq/nmol (preclinical) 118.4 TBq/mmol (optimized)	[1][4]
LogD <sub>7.4</sub>	-3.07 to -3.14	[1]
In vivo Stability (15 min p.i. in mice)	> 93% intact	[1]

Table 2: In Vivo Tumor Uptake and Biodistribution of [<sup>68</sup>Ga]Ga-**CCZ01048** in B16F10 Melanoma-Bearing Mice

Time Post-Injection (p.i.)	Tumor Uptake (%ID/g)	Kidney Uptake (%ID/g)	Tumor-to-Kidney Ratio
1 hour	12.3 ± 3.3	4.7 ± 0.5	2.7 ± 0.9
2 hours	21.9 ± 4.6	5.5 ± 0.4	4.0 ± 0.9

%ID/g = percentage of injected dose per gram of tissue. Data presented as mean ± standard deviation.[1][2]

## Experimental Protocols

### Gallium-68 Radiolabeling of CCZ01048

This protocol describes the manual radiolabeling of DOTA-conjugated **CCZ01048** with <sup>68</sup>Ga from a <sup>68</sup>Ge/<sup>68</sup>Ga generator.

Materials:

- DOTA-**CCZ01048** precursor (e.g., from MedChemExpress)
- <sup>68</sup>Ge/<sup>68</sup>Ga generator (e.g., iThemba Labs)
- 0.6 M Hydrochloric acid (HCl), metal-free

- HEPES buffer (2 M, pH 5.0)
- Deionized water, metal-free
- C18 Sep-Pak cartridges
- Ethanol, USP grade
- 0.9% Sodium Chloride for injection, USP
- Microwave synthesizer
- Sterile reaction vials
- 0.22  $\mu\text{m}$  sterile filter

Procedure:

- Elution of  $^{68}\text{Ga}$ : Elute the  $^{68}\text{Ge}/^{68}\text{Ga}$  generator with 0.6 M HCl according to the manufacturer's instructions to obtain  $^{68}\text{GaCl}_3$ .
- Purification of  $^{68}\text{Ga}$  (Optional but Recommended):
  - Mix the eluate with concentrated metal-free HCl.
  - Pass the mixture through a DGA resin column.
  - Wash the column with 5 M HCl.
  - Air-dry the column.
  - Elute the purified  $^{68}\text{Ga}$  with deionized water.
- Reaction Mixture Preparation:
  - In a sterile reaction vial, combine the purified  $^{68}\text{Ga}$  solution with HEPES buffer (2 M, pH 5.0).
  - Add 15  $\mu\text{g}$  of DOTA-**CCZ01048** precursor to the buffered  $^{68}\text{Ga}$  solution.[\[4\]](#)

- Radiolabeling Reaction:
  - Secure the reaction vial in a microwave synthesizer.
  - Heat the reaction mixture for 1 minute.[5] Alternatively, heat at 95°C for 15 minutes in a heating block.[1][4]
- Purification of [<sup>68</sup>Ga]Ga-**CCZ01048**:
  - Dilute the reaction mixture with deionized water.
  - Pass the diluted solution through a pre-conditioned C18 Sep-Pak cartridge.
  - Wash the cartridge to remove unreacted <sup>68</sup>Ga and impurities.
  - Elute the purified [<sup>68</sup>Ga]Ga-**CCZ01048** from the cartridge with ethanol.
  - Dilute the final product with 0.9% NaCl for injection.
- Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile vial.

## Quality Control of [<sup>68</sup>Ga]Ga-**CCZ01048**

### a) Radiochemical Purity by Instant Thin-Layer Chromatography (ITLC)

- Stationary Phase: ITLC-SG strips.
- Mobile Phase: A 1:1 (v/v) mixture of 1 M ammonium acetate and methanol can be used to separate the labeled peptide from colloidal <sup>68</sup>Ga.[3]
- Procedure: Apply a small spot of the final product to the ITLC strip and develop the chromatogram. Analyze the strip using a radio-TLC scanner.
- Acceptance Criteria: Radiochemical purity should be >95%.[3] The labeled peptide will have an R<sub>f</sub> value of 0.8-1.0, while colloidal <sup>68</sup>Ga will remain at the origin (R<sub>f</sub> = 0.0-0.2).[3]

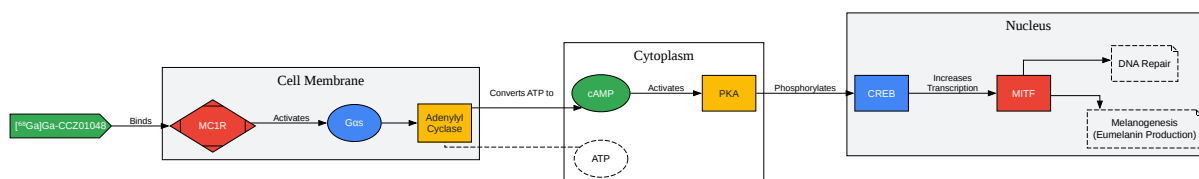
### b) Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)

- System: A reverse-phase HPLC system with a radioactivity detector.

- Column: C18 analytical column.
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). For [ $^{68}\text{Ga}$ ]Ga-**CCZ01048**, an isocratic mobile phase of 23% acetonitrile containing 0.1% TFA can be used.[6]
- Flow Rate: 2 mL/min.[6]
- Procedure: Inject a small volume of the final product into the HPLC system and monitor the chromatogram for radioactivity.
- Acceptance Criteria: The radiochemical purity should be >99%, with a single major radioactive peak corresponding to [ $^{68}\text{Ga}$ ]Ga-**CCZ01048**. [1][4]

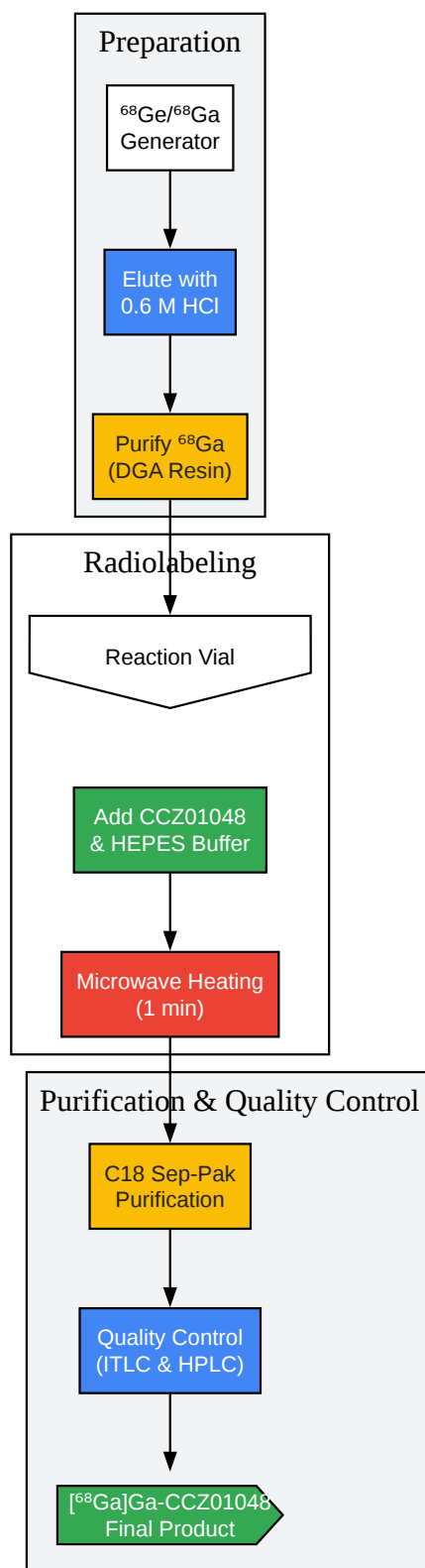
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of **CCZ01048** and the experimental workflow for its radiolabeling.



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Caption: MC1R signaling pathway activated by [ $^{68}\text{Ga}$ ]Ga-**CCZ01048**.



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Caption: Experimental workflow for  $^{68}\text{Ga}$ -labeling of **CCZ01048**.

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